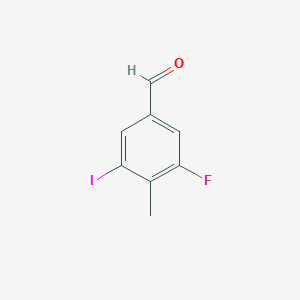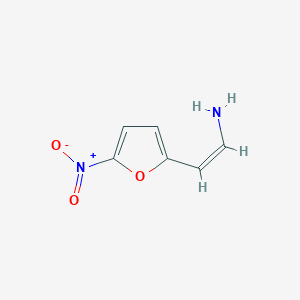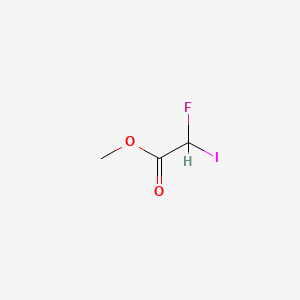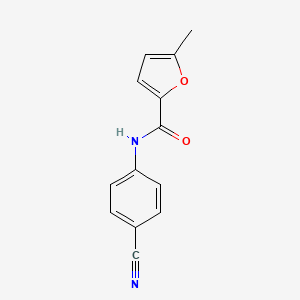
3-Fluoro-5-iodo-4-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-iodo-4-methylbenzaldehyde is an organic compound with the molecular formula C8H6FIO It is a derivative of benzaldehyde, where the benzene ring is substituted with fluorine, iodine, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Fluoro-5-iodo-4-methylbenzaldehyde can be synthesized through a multi-step process. One common method involves the iodination of 3-fluoro-4-methylbenzaldehyde. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-5-iodo-4-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3-Fluoro-5-iodo-4-methylbenzoic acid.
Reduction: 3-Fluoro-5-iodo-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Fluoro-5-iodo-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-iodo-4-methylbenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or substitution reactions. The presence of fluorine and iodine atoms can influence the reactivity and selectivity of these reactions by altering the electronic properties of the benzene ring .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-methylbenzaldehyde: Similar structure but lacks the iodine atom.
3-Fluoro-4-iodo-5-methylbenzaldehyde: Similar structure but with different substitution pattern.
4-Fluoro-3-iodo-5-methylbenzaldehyde: Another isomer with different substitution pattern.
Uniqueness
3-Fluoro-5-iodo-4-methylbenzaldehyde is unique due to the specific arrangement of its substituents, which can lead to distinct reactivity and properties compared to its isomers and other related compounds .
Propiedades
Fórmula molecular |
C8H6FIO |
|---|---|
Peso molecular |
264.03 g/mol |
Nombre IUPAC |
3-fluoro-5-iodo-4-methylbenzaldehyde |
InChI |
InChI=1S/C8H6FIO/c1-5-7(9)2-6(4-11)3-8(5)10/h2-4H,1H3 |
Clave InChI |
XYZOHYNFXGQUJU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1I)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12857700.png)









![5-[4-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine](/img/structure/B12857785.png)

![4-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857790.png)
